molecular formula C18H17N3O5 B11138601 N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11138601
M. Wt: 355.3 g/mol
InChI Key: CXZFLNPPELJOOD-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core and a methoxyphenoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Introduction of the Methoxyphenoxyethyl Side Chain: The quinoxaline intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or the side chain.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its combination of a quinoxaline core and a methoxyphenoxyethyl side chain This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C18H17N3O5/c1-25-14-4-2-3-5-15(14)26-9-8-19-16(22)11-6-7-12-13(10-11)21-18(24)17(23)20-12/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

CXZFLNPPELJOOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

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